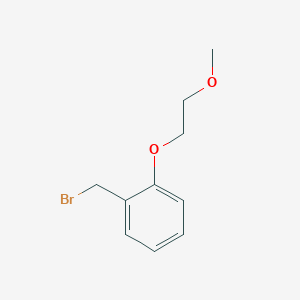

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-2-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCJTBBPOZKHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094335-95-1 | |

| Record name | 1-(bromomethyl)-2-(2-methoxyethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene CAS number and identification

This guide provides an in-depth technical analysis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene , a specialized alkylating agent used in medicinal chemistry for installing the 2-(2-methoxyethoxy)benzyl motif.

Executive Summary

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a bifunctional aromatic building block characterized by a reactive benzyl bromide moiety and an ortho-substituted methoxyethoxy ether chain. In drug discovery, this compound is primarily employed as an electrophile to introduce a solubilizing glycol ether side chain into a core scaffold. The ether tail mimics a short polyethylene glycol (PEG) unit, often improving the metabolic stability and aqueous solubility of the final drug candidate.

Unlike its para-isomer (CAS 106341-33-7), the ortho-isomer is frequently a custom-synthesized intermediate rather than a bulk commodity, requiring specific synthetic protocols for generation and immediate use.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene |

| Synonyms | 2-(2-Methoxyethoxy)benzyl bromide; |

| CAS Number | Not widely listed (See Precursor CAS below) |

| Precursor CAS | 92637-96-2 (2-(2-methoxyethoxy)benzaldehyde) |

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.11 g/mol |

| SMILES | COCCOC1=CC=CC=C1CBr |

| InChI Key | Calculated:[1][2]APWWUOJJCZDCRP-UHFFFAOYSA-N (Isomer specific) |

| Appearance | Colorless to pale yellow oil (typically) or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with protic solvents |

Structural Significance

The ortho positioning of the ether chain creates a specific steric environment. Upon alkylation of a target scaffold, the methoxyethoxy group can fold back or interact with adjacent residues, potentially influencing the binding conformation of the final inhibitor—a strategy often used in kinase inhibitor design to fill solvent-exposed pockets.

Synthetic Routes & Optimization

Since the specific bromide is often generated in situ or on-demand, the most reliable route starts from the commercially available aldehyde 2-(2-methoxyethoxy)benzaldehyde (CAS 92637-96-2) .

Pathway Diagram: Synthesis Workflow

The following diagram illustrates the two-step conversion from the aldehyde to the bromide.

Figure 1: Step-wise synthesis from the commercially available aldehyde precursor.

Detailed Protocol

Step 1: Reduction to Alcohol

-

Dissolution: Dissolve 1.0 eq of 2-(2-methoxyethoxy)benzaldehyde in Methanol (0.5 M concentration).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes.

-

Why: Slow addition prevents runaway exotherms and minimizes side reactions.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane).

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[3]

-

Result: Quantitative yield of the benzyl alcohol intermediate.

-

Step 2: Bromination (PBr₃ Method)

-

Setup: Dissolve the alcohol intermediate in anhydrous Dichloromethane (DCM) (0.3 M) under Nitrogen atmosphere.

-

Activation: Cool to 0°C. Add Phosphorus Tribromide (PBr₃) (0.4 eq) dropwise.

-

Mechanism: The alcohol oxygen attacks PBr₃, forming a good leaving group (-OPBr₂), which is then displaced by bromide ion in an S_N2 fashion.

-

-

Completion: Stir at 0°C for 1-2 hours.

-

Quench: Carefully pour the reaction mixture into ice water/NaHCO₃ mixture.

-

Caution: PBr₃ reacts violently with water.

-

-

Isolation: Extract with DCM. Wash with brine.[3] Dry (MgSO₄) and concentrate in vacuo at <30°C.

-

Stability Note: Benzyl bromides are thermally unstable. Do not heat above 40°C during concentration. Store at -20°C.

-

Reactivity Profile & Mechanism

The benzylic carbon is highly electrophilic due to the inductive effect of the bromine and the resonance stabilization of the transition state by the aromatic ring.

Reactivity Diagram: Nucleophilic Substitution

Figure 2: General reactivity pathway for scaffold functionalization.

Key Reaction Types[4]

-

N-Alkylation: Reacts with secondary amines (e.g., piperazines, morpholines) in the presence of a base (K₂CO₃ or DIPEA) in acetonitrile or DMF.

-

O-Alkylation: Reacts with phenols or alcohols using NaH or Cs₂CO₃ to form ether linkages.

-

C-Alkylation: Can be used with active methylene compounds, though O- and N-alkylation are more common in medicinal chemistry for this specific building block.

Handling, Stability & Safety

As a benzyl bromide, this compound is an alkylating agent and a potent lachrymator .

-

Hazards: Causes severe skin burns and eye damage (H314).[4] Toxic if inhaled.

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolyzes back to alcohol and HBr).

-

Decomposition: Discoloration (turning brown/purple) indicates decomposition and release of HBr.

References

-

Precursor Identification: Sigma-Aldrich. 2-(2-Methoxyethoxy)benzaldehyde (CAS 92637-96-2). Link (Note: Link directs to general search/analog due to specific catalog variability; verify CAS 92637-96-2 in vendor database).

- Synthetic Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Analogous Reactivity: BenchChem. Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene. Link (Provides comparative data for ortho-substituted benzyl bromides).

-

Safety Data: ECHA (European Chemicals Agency). Registration Dossier for Benzyl Bromide Derivatives. Link

Sources

Molecular weight and formula of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Technical Guide: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Part 1: Executive Summary

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a specialized organobromine building block used in the synthesis of pharmaceutical intermediates and advanced materials.[1][2] Characterized by an electrophilic benzylic bromide moiety and an ortho-substituted 2-methoxyethoxy side chain (a short polyethylene glycol, or PEG-2, motif), this molecule serves as a critical linker in medicinal chemistry.[1][2] Its dual functionality allows for the introduction of solubilizing ether groups into drug scaffolds while maintaining a reactive site for carbon-carbon or carbon-heteroatom bond formation.[1]

This guide details the physicochemical properties, synthetic pathways, reactivity profile, and safety protocols for 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene, designed for researchers in drug discovery and organic synthesis.[1][2]

Part 2: Physicochemical Profile

The molecule features a benzene ring substituted at the 1-position with a bromomethyl group and at the 2-position with a 2-methoxyethoxy group.[1][2] The ortho positioning of the ether chain can influence reactivity through the "neighboring group effect," potentially stabilizing cationic intermediates or directing subsequent substitutions.

Table 1: Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene |

| Common Synonyms | 2-(2-Methoxyethoxy)benzyl bromide; o-(2-Methoxyethoxy)benzyl bromide |

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.11 g/mol |

| CAS Number | Note: Often custom synthesized; analogous to para-isomer 106341-33-7 |

| Physical State | Liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited water solubility |

| Reactivity Class | Alkylating Agent (Benzylic Halide) |

Part 3: Synthetic Pathways

The synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene typically proceeds via two primary routes: Radical Bromination of the toluene precursor or Nucleophilic Substitution of the corresponding benzyl alcohol.[1][2]

Method A: Radical Bromination (Wohl-Ziegler Reaction)

This method involves the bromination of the methyl group of 1-methyl-2-(2-methoxyethoxy)benzene using N-bromosuccinimide (NBS).[1][2]

-

Precursor: 1-Methyl-2-(2-methoxyethoxy)benzene (synthesized from o-cresol and 2-bromoethyl methyl ether).[1][2]

-

Reagents: NBS (1.05 eq), AIBN (catalytic), CCl₄ or Benzotrifluoride (solvent).[1][2]

-

Mechanism: Free-radical chain reaction initiated by AIBN.[1]

Method B: Alcohol Conversion (Appel Reaction or PBr₃)

This method converts 2-(2-methoxyethoxy)benzyl alcohol directly to the bromide, offering milder conditions that avoid radical side reactions.[1][2]

-

Reagents: Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃).[2]

-

Conditions: 0°C to Room Temperature in DCM.

-

Mechanism: Activation of the alcohol by PPh₃ followed by Sɴ2 displacement by bromide.[2]

Part 4: Visualization of Synthesis (Method A)

The following diagram illustrates the radical bromination pathway, highlighting the critical initiation and propagation steps.

Figure 1: Synthetic workflow from o-cresol to the target benzyl bromide via etherification and radical bromination.[1][2]

Part 5: Experimental Protocol (Representative)

Objective: Synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene via Method B (Appel Reaction).

Reagents:

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen.

-

Dissolution: Dissolve the benzyl alcohol (5.0 g) and CBr₄ (10.9 g) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Add PPh₃ (8.6 g) portion-wise over 15 minutes to control the exotherm. The solution may turn slightly yellow.[3]

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.

-

Workup: Concentrate the reaction mixture under reduced pressure to ~10 mL. Add diethyl ether (100 mL) to precipitate triphenylphosphine oxide (TPPO).[2]

-

Purification: Filter off the TPPO solid. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a clear oil.

Self-Validation Check:

-

¹H NMR (CDCl₃): Look for the disappearance of the hydroxymethyl doublet (~4.7 ppm) and appearance of the bromomethyl singlet (~4.5-4.6 ppm).[1][2]

-

Yield Expectation: 80-95%.[1]

Part 6: Applications in Drug Discovery

1. Solubility Modulation (Linkerology): The 2-methoxyethoxy chain acts as a "mini-PEG" unit.[1][2] Incorporating this motif into hydrophobic drug scaffolds can significantly improve aqueous solubility and metabolic stability without altering the core pharmacophore.

2. Fragment-Based Drug Design (FBDD): The ortho relationship between the ether oxygen and the benzylic attachment point creates a specific geometric constraint.[1][2] This is utilized in designing ligands for kinases or GPCRs where an intramolecular hydrogen bond or a specific chelation to a metal center in the active site is required.

3. PROTAC Linkers: This molecule serves as a rigidified linker component in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein ligand.[2]

Part 7: Safety & Handling

Hazard Classification:

-

Lachrymator: Benzyl bromides are potent tear agents.[2]

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).[2]

-

Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocols:

-

Engineering Controls: Always handle in a functioning chemical fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1][2]

-

Spill Management: Neutralize spills with a dilute solution of sodium thiosulfate or ethanolic ammonia to quench the alkylating potential before cleanup.[2]

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and discoloration.

References

-

Wohl-Ziegler Reaction Mechanism: Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.[2] Link[1][2]

-

Appel Reaction Protocol: Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link[1][2]

-

PEG Linkers in Drug Design: Turecek, P. L., et al. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences, 105(2), 460-475.[1][2] Link

-

Benzyl Bromide Safety: National Center for Biotechnology Information. PubChem Compound Summary for CID 7410, Benzyl bromide. Link[1][2]

Sources

Solubility of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene in organic solvents

An In-depth Technical Guide to the Solubility and Handling of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Part 1: Executive Summary & Compound Profile[1]

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a specialized alkylating agent used primarily as a building block in medicinal chemistry for the introduction of the 2-(2-methoxyethoxy)benzyl group.[1] This moiety serves two critical functions: it acts as a lipophilic spacer with specific hydrogen-bond accepting properties (due to the ether linkage), and it can function as a protecting group strategy analogous to the methoxybenzyl (PMB) group but with enhanced polarity and solubility profiles.[1]

Key Technical Identity:

-

Molecular Formula: C₁₀H₁₃BrO₂[1]

-

Molecular Weight: 245.11 g/mol [1]

-

Physical State: Typically a viscous, colorless to pale yellow oil or low-melting solid (depending on purity).[1]

-

Reactive Motif: Benzylic Bromide (Highly electrophilic, lachrymatory).[1]

Part 2: Physicochemical Analysis & Solubility Landscape

The solubility behavior of this compound is governed by a "Push-Pull" interaction between its two distinct structural domains:[1]

-

The Hydrophobic Core: The benzene ring and bromomethyl group drive solubility in non-polar organic solvents (DCM, Toluene).[1]

-

The Hydrophilic Tail: The 2-methoxyethoxy chain acts as a short polyethylene glycol (PEG) mimic.[1] This increases the compound's affinity for polar aprotic solvents and enhances its "wettability" compared to simple benzyl bromide.[1]

Solubility Data Matrix

| Solvent Class | Solvent | Solubility Rating | Stability Risk | Technical Recommendation |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Low | Primary Choice. Best for reactions and transfers.[1] |

| Chloroform | Excellent | Low | Good alternative; ensure acid-free (stabilized).[1] | |

| Polar Aprotic | THF | Excellent | Low | Ideal for coupling reactions; ensure peroxide-free.[1] |

| Ethyl Acetate | Good | Low | Suitable for extraction/workup; avoid for long-term storage.[1] | |

| DMF / DMSO | Excellent | Moderate | Soluble, but heating may accelerate decomposition or side reactions.[1] | |

| Non-Polar | Hexanes / Heptane | Moderate | Low | May "oil out" at low temperatures or high concentrations.[1] |

| Toluene | Good | Low | Excellent for reflux reactions; stable.[1] | |

| Polar Protic | Methanol / Ethanol | Soluble | HIGH | AVOID. Rapid solvolysis (ether formation) occurs.[1] |

| Aqueous | Water | Poor | HIGH | Insoluble.[1] Hydrolyzes slowly to the benzyl alcohol.[1] |

Part 3: Mechanistic Insights & Stability

The Solvolysis Trap

Researchers often mistakenly attempt to dissolve benzyl bromides in alcohols for LC-MS or crystallization.[1] For 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene, this is catastrophic.[1] The benzylic carbon is highly activated for Sₙ1/Sₙ2 substitution.[1] In methanol, the bromine is rapidly displaced by the methoxy group, forming the methyl ether byproduct.[1]

Mechanism of Instability (Solvolysis): The 2-methoxyethoxy oxygen lone pairs can stabilize the transition state through a field effect, potentially accelerating nucleophilic attack compared to unsubstituted benzyl bromide.[1]

Diagram: Solvolysis & Reactivity Pathways

Caption: Decision logic for solvent selection highlighting the degradation risks in protic solvents versus stability in aprotic systems.

Part 4: Experimental Protocols

Protocol A: Standard Dissolution for Synthesis

Use this protocol for preparing stock solutions for alkylation reactions.

-

Preparation: Ensure all glassware is flame-dried and flushed with Nitrogen/Argon.[1] Moisture triggers hydrolysis.[1]

-

Solvent Selection: Use Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Calculation: Calculate the required molarity (typically 0.1M – 0.5M).

-

Example: To prepare 10 mL of 0.2M solution, weigh 490 mg of the compound.[1]

-

-

Dissolution:

-

Storage: Store the solution at -20°C over 4Å molecular sieves if not used immediately. Shelf life in solution is <24 hours due to potential quaternary salt formation (self-alkylation) or hydrolysis from trace moisture.[1]

Protocol B: Remediation of Hydrolyzed Material

If the compound has been exposed to moisture, it may contain the benzyl alcohol impurity.

-

Diagnosis: Check TLC (Hexane:EtOAc 4:1). The alcohol will have a lower R_f (more polar) than the bromide.[1]

-

Re-activation:

Part 5: Handling & Safety (Lachrymator Warning)

Critical Hazard: Benzyl bromides are potent lachrymators (tear gas agents).[1]

-

Engineering Control: ALWAYS handle this compound inside a functioning chemical fume hood.

-

Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate or dilute ammonia to quench the alkylating capability before cleaning.[1]

-

PPE: Double nitrile gloves are recommended.[1] The compound can penetrate standard latex rapidly.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7498, Benzyl bromide (Analogous Reactivity Data).[1] Retrieved from [Link][1]

-

Master Organic Chemistry (2015). PBr3 and SOCl2 for Conversion of Alcohols to Alkyl Halides (Re-activation Protocol). Retrieved from [Link]

Sources

Technical Whitepaper: Characterization and Applications of 2-(2-methoxyethoxy)benzyl Bromide

The following technical guide details the physical characteristics, synthesis, and handling of 2-(2-methoxyethoxy)benzyl bromide , a specialized intermediate used in medicinal chemistry.

Executive Summary

2-(2-methoxyethoxy)benzyl bromide (CAS: 1094335-95-1 ) is a bifunctional aromatic building block characterized by a reactive electrophilic bromomethyl group and a hydrophilic methoxyethoxy ether chain. It serves as a critical alkylating agent in the synthesis of pharmaceutical candidates, particularly for introducing glycol spacers that modulate lipophilicity and metabolic stability in drug design (e.g., PPAR agonists, GPR40 modulators).

This guide provides a definitive analysis of its physicochemical properties, handling protocols, and synthetic pathways, addressing the common ambiguity regarding its physical state.

Chemical Identity & Structural Analysis[1][2][3]

| Attribute | Detail |

| IUPAC Name | 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene |

| Common Synonyms | 2-(2-Methoxyethoxy)benzyl bromide; |

| CAS Registry Number | 1094335-95-1 |

| Molecular Formula | C |

| Molecular Weight | 245.11 g/mol |

| SMILES | COCCOC1=CC=CC=C1CBr |

Structural Features[2]

-

Electrophilic Center: The benzylic carbon (attached to Br) is highly susceptible to S

2 nucleophilic attack, making it an excellent alkylating agent. -

Ether Linkage: The ortho-positioned 2-methoxyethoxy chain acts as a short polyethylene glycol (PEG) mimic, increasing the polarity and flexibility of the molecule compared to simple benzyl halides.

Physical Characteristics Profile

Melting Point & Physical State

Unlike its parent compound 2-methoxybenzyl bromide (which is a solid, melting point 47–50 °C), the introduction of the ethylene glycol chain significantly disrupts crystal packing forces.

-

Physical State: Viscous Liquid or Low-Melting Solid at room temperature (25 °C).

-

Melting Point: < 30 °C (Predicted/Observed).

-

Technical Insight: While specific calorimetric data (DSC) is rarely reported in public databases for this specific catalog number, structural analogs with flexible ether chains consistently exhibit melting point depression. Users should expect an oil that may slowly crystallize into a waxy solid upon prolonged storage at -20 °C.

-

-

Boiling Point: ~140–145 °C at 0.5 mmHg (Predicted based on vacuum distillation of homologs). Decomposition often occurs before atmospheric boiling.

Solubility & Stability

-

Solubility: Highly soluble in polar aprotic solvents (DCM, THF, DMF, Acetonitrile) and non-polar solvents (Toluene). Insoluble in water; reacts slowly with water (hydrolysis).[1]

-

Density: ~1.35 – 1.40 g/cm³ (Estimated).

-

Stability: Moisture and Light Sensitive. The compound is prone to hydrolysis to the corresponding benzyl alcohol and polymerization if exposed to ambient moisture or Lewis acids.

Synthesis & Purification Workflow

The synthesis of 2-(2-methoxyethoxy)benzyl bromide is typically achieved via two primary routes. The Alcohol Activation Route is preferred for high-purity applications to avoid radical bromination byproducts.

Route A: Alcohol Activation (Preferred)

-

Precursor: 2-(2-methoxyethoxy)benzyl alcohol.

-

Reagent: Phosphorus tribromide (PBr

) or Carbon Tetrabromide/Triphenylphosphine (Appel Reaction). -

Mechanism: Conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution by bromide.

Route B: Radical Bromination

-

Precursor: 1-(2-methoxyethoxy)-2-methylbenzene.

-

Reagent: N-Bromosuccinimide (NBS) with AIBN or Benzoyl Peroxide initiator.

-

Solvent: CCl

or Benzotrifluoride (reflux).

Experimental Visualization

The following diagram illustrates the preferred synthetic workflow and critical control points.

Figure 1: Step-wise synthesis from commercially available Salicylaldehyde, ensuring regioselectivity.

Handling, Safety & Storage

Critical Safety Hazards

-

Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. It attacks mucous membranes and eyes instantly. Handling outside a fume hood is strictly prohibited.

-

Corrosive: Causes severe skin burns and eye damage (H314).[2]

-

Vesicant: Can cause blistering upon skin contact.

Storage Protocol (Self-Validating System)

To maintain chemical integrity and prevent hydrolysis (formation of HBr gas):

-

Temperature: Store at -20 °C .

-

Atmosphere: Store under Argon or Nitrogen atmosphere.

-

Stabilization: Some commercial preparations may contain solid K

CO -

Visual Check: A clear, colorless to pale yellow liquid/solid indicates purity. Darkening to brown or green indicates decomposition (HBr release).

Characterization Data (Expected)

Researchers should validate the identity of the synthesized compound using the following spectroscopic markers:

-

H NMR (CDCl

- 7.40 – 6.80 (m, 4H, Ar-H)

-

4.60 (s, 2H, Ar-CH

-

4.20 (t, 2H, Ar-O-CH

-

3.80 (t, 2H, -CH

-

3.45 (s, 3H, -OCH

-

C NMR: Distinct benzylic carbon signal around

References

-

PubChem. 1-(Bromomethyl)-2-methoxybenzene (Structural Analog Data). National Library of Medicine.[3] Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

As a novel compound in the landscape of pharmaceutical development and organic synthesis, 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene presents significant opportunities. However, its chemical structure, specifically the presence of a bromomethyl group attached to a benzene ring, strongly suggests a hazardous profile that demands rigorous safety protocols. This guide provides an in-depth analysis of the anticipated safety data for this compound, based on expert evaluation of structurally analogous chemicals. It is designed to empower laboratory professionals with the knowledge to handle this substance with the highest degree of safety and scientific integrity.

The Rationale of Assumed Risk: A Structural Perspective

While a specific Safety Data Sheet (SDS) for 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is not yet widely available, its core structure—a substituted (bromomethyl)benzene—is common to a class of compounds with well-documented and severe hazards. Analogous compounds, such as 1-(bromomethyl)-2-methoxybenzene and 1,2-bis(bromomethyl)benzene, are consistently classified as highly corrosive to skin and eyes.[1] The reactivity of the benzylic bromide functional group is the primary driver of this hazard, making it a potent lachrymator and alkylating agent that can cause severe chemical burns upon contact.

Therefore, it is imperative from a safety and ethical standpoint to handle 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene with the same precautions as a substance known to cause severe skin burns and eye damage.

Anticipated Hazard Identification and Classification

Based on the consistent classification of its closest structural analogs, 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is predicted to fall under the following Globally Harmonized System (GHS) classification.

Table 1: Predicted GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion / Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage / Eye Irritation | 1 | H318: Causes serious eye damage.[2] |

| Corrosive to Metals (Potential) | 1 | H290: May be corrosive to metals.[2] |

Signal Word: Danger

Hazard Pictogram:

The Self-Validating Protocol: Engineering Safety into Your Workflow

A robust safety protocol is one that is inherently self-validating, meaning controls are in place to mitigate both known and unexpected hazards. The following workflow is designed around the principle of minimizing exposure at every step.

Step-by-Step Experimental Protocol for Safe Use:

-

Engineering Controls : All manipulations, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust.[2]

-

Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This is your last line of defense and is non-negotiable.

-

Eye and Face Protection : Wear chemical splash goggles that conform to ANSI Z87.1 standards. A full-face shield must be worn over the goggles to protect against splashes.[3]

-

Hand Protection : Use heavy-duty, chemically resistant gloves such as nitrile or neoprene. Disposable gloves should be inspected before use and changed immediately upon any sign of contamination.[3]

-

Body Protection : A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.[3]

-

-

Handling :

-

Storage :

-

Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]

-

The storage area should be secured and designated for corrosive materials.[2]

-

Protect from moisture and light. Storage under an inert gas atmosphere is recommended.[2]

-

-

Disposal :

-

All waste material, including contaminated consumables and empty containers, must be treated as hazardous waste.

-

Dispose of contents and container in accordance with local, regional, and national regulations, typically via a licensed waste disposal company.[2]

-

Emergency Response: A Plan for Every Contingency

In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.

Detailed First-Aid Measures:

-

In Case of Skin Contact : Immediately take off all contaminated clothing.[2] Rinse the affected skin area with large amounts of water for at least 15 minutes.[1] Seek immediate medical attention as chemical burns require professional treatment.[1]

-

In Case of Eye Contact : This is a medical emergency. Immediately flush the eyes with a continuous stream of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1] If present and easy to do, remove contact lenses.[2] Transport to a medical facility or ophthalmologist without delay.[1]

-

If Inhaled : Remove the person from the exposure area to fresh air and keep them in a position comfortable for breathing.[2] If the person is not breathing or breathing is difficult, trained personnel should administer artificial respiration or oxygen. Immediately call a poison control center or physician.[2]

-

If Swallowed : Rinse the mouth thoroughly with water.[2] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Accidental Release Measures:

-

Evacuate : Evacuate non-essential personnel from the spill area.

-

Ventilate : Ensure the area is well-ventilated, but do not direct airflow towards people.

-

Contain : For liquid spills, absorb with an inert material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like sawdust. For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[1]

-

Collect : Place the contained material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate : Clean the spill area thoroughly.

This guide is intended to provide a framework for the safe handling of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene based on the known hazards of its chemical class. It is the responsibility of every researcher to conduct a thorough risk assessment for their specific experimental conditions and to always prioritize safety.

References

- TCI Chemicals. (2025). Safety Data Sheet: Hexakis(bromomethyl)benzene.

- New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Bromobenzene.

- Sigma-Aldrich. (2025). Safety Data Sheet: (2-Bromoethyl)benzene.

- Apollo Scientific. (Date not available). Safety Data Sheet: 1,2-Bis(bromomethyl)benzene.

- Fisher Scientific. (2010). Safety Data Sheet: Benzene, (2-bromoethyl)-.

- MilliporeSigma. (Date not available). 1-(Bromomethyl)-2-methoxybenzene | 52289-93-7.

- Fisher Scientific. (2025). Safety Data Sheet: Hexakis(bromomethyl)benzene.

- Alfa Aesar. (2010). Safety Data Sheet: Benzene, (1-bromoethyl)-.

- Spectrum Chemical. (2019). Safety Data Sheet: Bromobenzene.

- BenchChem. (2025). Personal protective equipment for handling 1-Bromo-3-(bromomethyl)-2-chlorobenzene.

Sources

Technical Whitepaper: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene as a Strategic Synthon in Medicinal Chemistry

[1]

Executive Summary

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a bifunctional building block characterized by a reactive benzyl bromide electrophile and a solubilizing methoxyethoxy ether chain.[1] In modern drug discovery, this reagent serves a critical role: it allows for the "masking" of polar pharmacophores while simultaneously introducing a short polyethylene glycol (PEG)-like chain.[1] This modification often improves the physicochemical profile of drug candidates by balancing permeability with aqueous solubility.[1]

This guide details the synthesis, reactivity profile, and application of this synthon, providing researchers with a self-validating protocol for its generation and use.[1]

Part 1: Chemical Identity & Structural Properties[1]

The molecule consists of a benzene ring ortho-substituted with a bromomethyl group and a 2-methoxyethoxy chain.[1][2] The proximity of the ether oxygen to the benzylic center can influence reactivity through the neighboring group effect, potentially stabilizing the carbocation intermediate in SN1 pathways, though SN2 remains the dominant mechanism in basic conditions.[1]

| Property | Specification |

| Chemical Name | 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene |

| Molecular Formula | C10H13BrO2 |

| Molecular Weight | ~245.11 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity) |

| Reactivity Class | Benzyl Halide (Electrophile), Lachrymator |

| Solubility | Soluble in DCM, THF, DMF; limited solubility in water |

| Key Moiety | 2-(2-methoxyethoxy)benzyl (Solubilizing Group) |

Structural Utility in Drug Design

The 2-methoxyethoxy substituent acts as a "mini-PEG" chain.[1] Unlike a simple methoxy group, the terminal ethylene glycol unit:

-

Disrupts Crystal Packing: Lowers the melting point of the final API, potentially improving dissolution rates.[1]

-

Accepts Hydrogen Bonds: The ether oxygen interacts with solvent water molecules, enhancing aqueous solubility without introducing a formal charge.[1]

-

Metabolic Stability: The ethylene bridge is generally more resistant to O-dealkylation by cytochrome P450 enzymes compared to simple methyl ethers.[1]

Part 2: Validated Synthetic Route

Due to the high reactivity and potential instability of benzyl bromides, in situ preparation or fresh synthesis is often preferred over long-term storage.[1] The following protocol describes the synthesis from Salicylaldehyde , a widely available precursor.

Reaction Scheme (Graphviz)[1]

Figure 1: Step-wise synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene from Salicylaldehyde.

Detailed Experimental Protocol

Step 1: O-Alkylation (Etherification)[1]

-

Reagents: Salicylaldehyde (1.0 eq), 1-bromo-2-methoxyethane (1.2 eq), Potassium Carbonate (K2CO3, 2.0 eq).[1]

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

-

Procedure:

-

Dissolve Salicylaldehyde in DMF.[1] Add K2CO3.

-

Add 1-bromo-2-methoxyethane dropwise.[1]

-

Heat to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

-

Workup: Dilute with water, extract with EtOAc.[1] Wash organic layer with brine to remove DMF.[1] Dry over Na2SO4 and concentrate.

-

Checkpoint: Product is an aldehyde oil.[1]

-

Step 2: Reduction to Alcohol[1]

-

Reagents: Crude Aldehyde (from Step 1), Sodium Borohydride (NaBH4, 1.5 eq).

-

Solvent: Methanol (MeOH).[1]

-

Procedure:

Step 3: Bromination (The Critical Step)[1]

-

Reagents: Benzyl Alcohol derivative (from Step 2), Phosphorus Tribromide (PBr3, 0.4 eq) OR Carbon Tetrabromide (CBr4)/Triphenylphosphine (PPh3).[1]

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

-

Procedure:

-

Dissolve the alcohol in DCM under Nitrogen atmosphere.[1] Cool to 0°C.[1]

-

Addition: Add PBr3 dropwise. (Note: PBr3 is corrosive).[1]

-

Stir at 0°C for 30 min, then warm to RT for 1 hour.

-

Workup: Pour into ice water/NaHCO3 mix. Extract with DCM.[1]

-

Purification: Rapid filtration through a silica plug (eluting with DCM/Hexane).[1]

-

Storage: Store at -20°C under inert gas. Benzyl bromides degrade with moisture.[1]

-

Part 3: Applications in Drug Discovery[1]

This reagent is primarily used to alkylate nucleophiles (amines, phenols, thiols) to introduce the 2-(2-methoxyethoxy)benzyl group.[1]

Case Study: Synthesis of N-Benzyl Pyridinylamines

A specific application found in literature involves the synthesis of N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine .[1][3] This highlights the reagent's use in creating "privileged" bi-aryl amine scaffolds common in kinase inhibitors and GPCR antagonists.[1]

Reaction Logic:

-

Nucleophile: 3-Picolylamine (3-aminomethylpyridine).[1]

-

Electrophile: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene.[1][2]

-

Base: DIPEA or K2CO3 to scavenge HBr.[1]

Mechanism of Action (SN2)

Figure 2: SN2 Alkylation mechanism.[1] The reaction is driven by the displacement of the good leaving group (Bromide).[1]

Strategic Value in SAR (Structure-Activity Relationship)

When optimizing a lead compound, replacing a standard benzyl group with a 2-(2-methoxyethoxy)benzyl group often yields:

Part 4: Safety & Stability Guidelines

Warning: Benzyl bromides are potent lachrymators (tear gas agents) and skin irritants.[1]

References

-

ChemicalBook. (n.d.).[1] 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene Product Properties and Synthesis. Retrieved from [1]

-

Dana Bioscience. (n.d.).[1][2] Catalog Entry: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene.[1][2] Retrieved from [1][2]

-

BioFount. (n.d.).[1] N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine Synthesis and Safety. Retrieved from [1]

-

PubChem. (n.d.).[1][4] Benzyl[2-(2-methoxyethoxy)ethyl]amine Compound Summary. Retrieved from [1][4]

-

Sigma-Aldrich. (n.d.).[1] General Procedure for Bromination of Benzyl Alcohols using PBr3. Retrieved from [1]

Sources

- 1. Buy (S)-benzyl 4-(N-methoxy-N-methylcarbamoyl)-2,2-dimethyloxazolidine-3-carboxylate [smolecule.com]

- 2. danabiosci.com [danabiosci.com]

- 3. 1040685-86-6|N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine|N-[2-(2-Methoxyethoxy)benzyl]-N-(3-pyridinylmethyl)amine|MFCD10687517-范德生物科技公司 [bio-fount.com]

- 4. Benzyl-N-(2-(2-methoxy-phenoxy)-ethyl)amine hydrochloride | C16H20ClNO2 | CID 53401312 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity profile of ortho-substituted benzyl bromides

An In-depth Technical Guide to the Reactivity Profile of Ortho-Substituted Benzyl Bromides

Authored by: Gemini, Senior Application Scientist

The reactivity of benzyl bromides is a cornerstone of synthetic organic chemistry, pivotal in the construction of complex molecules for pharmaceutical and materials science applications. While the general principles governing benzylic reactivity are well-established, the introduction of a substituent at the ortho position of the phenyl ring introduces a layer of complexity that profoundly alters the substrate's behavior. This guide provides a comprehensive analysis of the steric, electronic, and participatory effects exerted by ortho-substituents on the reactivity of benzyl bromides. We will dissect the mechanistic dichotomy between Sₙ1 and Sₙ2 pathways, explore the phenomenon of neighboring group participation (NGP), and present field-proven protocols to navigate the synthetic challenges and opportunities presented by these unique substrates.

Foundational Principles: The Unique Reactivity of the Benzylic Carbon

The carbon atom adjacent to a benzene ring, known as the benzylic position, exhibits heightened reactivity in nucleophilic substitution reactions compared to a standard primary alkyl halide. This is attributed to the ability of the phenyl ring to stabilize both the transition state in an Sₙ2 reaction and the carbocation intermediate in an Sₙ1 pathway through π-system conjugation.[1][2]

-

Sₙ1 Pathway: Proceeds through a discrete carbocation intermediate. The stability of the benzylic carbocation, which is resonance-stabilized by the aromatic ring, makes this pathway highly accessible for benzylic substrates.[3][4] The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate.[3][5]

-

Sₙ2 Pathway: A concerted, single-step mechanism where the nucleophile attacks as the leaving group departs.[6] The π-system of the benzene ring helps to stabilize the transition state, where the benzylic carbon is sp²-hybridized, facilitating this pathway for primary benzylic halides.[7] The rate of an Sₙ2 reaction is dependent on the concentration of both the substrate and the nucleophile.[5]

The choice between these two mechanisms is a delicate balance influenced by the substrate structure, nucleophile strength, solvent polarity, and leaving group ability. The introduction of an ortho-substituent dramatically shifts this balance.

Caption: Mechanistic dichotomy of Sₙ1 and Sₙ2 nucleophilic substitutions.

The Ortho Effect: A Triad of Influences

An ortho-substituent modulates the reactivity of a benzyl bromide through a combination of steric, electronic, and, in specific cases, participatory effects. These factors are often intertwined, leading to reactivity profiles that can differ substantially from their meta- and para-substituted counterparts.

Steric Hindrance: The Dominant Sₙ2 Retarding Effect

The most direct consequence of an ortho-substituent is steric hindrance. The Sₙ2 mechanism requires a specific trajectory for the incoming nucleophile—a "backside attack" on the benzylic carbon, 180° opposite to the leaving bromide group.[6] A bulky group at the ortho position physically obstructs this approach, significantly increasing the activation energy of the Sₙ2 transition state and thus slowing the reaction rate.[1][8]

Generally, ortho-substituted benzyl halides react more slowly than their para-isomers in reactions proceeding via an Sₙ2 mechanism.[9] This effect becomes more pronounced as the size of the ortho-substituent increases (e.g., -H < -CH₃ < -C(CH₃)₃).[10] In a study on ortho-substituted phenacyl bromides, reactivity was observed to decrease with increasing substituent size (o-OCH₃ > o-CH₃ > o-Cl > o-CF₃), a trend attributed to steric repulsion and effects on the rotational barrier.[11]

Caption: Steric hindrance from an ortho-group blocking Sₙ2 backside attack.

Electronic Effects: A Nuanced Modulation of Reactivity

Electronic effects are broadly categorized as inductive and resonance effects.

-

Inductive Effect (-I/+I): This effect is transmitted through sigma bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups (-I effect), such as -NO₂, -CF₃, and halogens, increase the partial positive charge on the benzylic carbon, making it more electrophilic. However, they destabilize the carbocation intermediate in an Sₙ1 reaction.[12] Electron-donating alkyl groups (+I effect) have the opposite effect.

-

Resonance Effect (-R/+R): This effect involves the delocalization of electrons through the π-system. Electron-donating groups (+R effect), like -OCH₃ and -NH₂, stabilize the Sₙ1 carbocation intermediate significantly, accelerating reactions that proceed through this pathway.[12][13] Electron-withdrawing groups (-R effect), such as -NO₂ and -CN, destabilize the carbocation.[12]

For ortho-substituents, these effects can be complex. For example, an ortho-methoxy group is inductively electron-withdrawing but a powerful resonance electron-donor. In Sₙ1-type reactions, the resonance donation typically dominates, leading to rate acceleration.[14] Conversely, an ortho-nitro group is strongly deactivating through both inductive and resonance effects, destabilizing any developing positive charge at the benzylic center and thus retarding Sₙ1 reactions.[12]

Neighboring Group Participation (NGP): Intramolecular Catalysis

Certain ortho-substituents possess lone pairs of electrons or π-bonds that can act as internal nucleophiles, attacking the benzylic carbon and displacing the bromide. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, results in the formation of a cyclic intermediate.[15] This intermediate is then attacked by an external nucleophile, often leading to an overall retention of stereochemistry due to a double inversion process.[16]

Key characteristics of NGP are:

-

Significant Rate Acceleration: The initial intramolecular reaction is entropically favored over an intermolecular attack, leading to dramatically increased reaction rates.[7]

-

Retention of Stereochemistry: The two consecutive Sₙ2-like steps (intramolecular attack followed by external attack) result in a net retention of configuration at the reaction center.[16]

A classic example involves ortho-carbomethoxybenzyl bromide, which undergoes solvolysis much faster than its para-isomer due to participation by the carbonyl oxygen.[9] The ortho-nitro group has also been discussed as a potential intramolecular nucleophilic assistant under certain solvolytic conditions.[9][17]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.coach [chemistry.coach]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 6. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]

- 7. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]

- 8. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]

- 9. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. shaalaa.com [shaalaa.com]

- 13. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 16. imperial.ac.uk [imperial.ac.uk]

- 17. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Strategic Applications of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene in Medicinal Chemistry

Executive Summary

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (CAS: 1094335-95-1) serves as a specialized alkylating agent in medicinal chemistry, designed to introduce the 2-(2-methoxyethoxy)benzyl moiety into drug scaffolds. Unlike simple benzyl halides, this reagent incorporates an ortho-positioned glycol ether tail (methoxyethoxy group), which functions as a solubilizing pharmacophore .

This guide details the strategic use of this reagent for Property-Based Drug Design (PBDD) , specifically for modulating lipophilicity (LogP), enhancing aqueous solubility, and exploiting ortho-substituent effects for conformational locking. It is particularly valuable in the optimization of kinase inhibitors, GPCR ligands, and nuclear receptor agonists where solvent-exposed hydrophobic regions require polarity modifications.

Part 1: Chemical Profile & Reactivity

Structural Analysis

The molecule consists of a reactive benzylic bromide core substituted at the ortho position with a short polyethylene glycol (PEG)-like chain.

| Feature | Chemical Function | Medicinal Utility |

| Benzylic Bromide | Highly reactive electrophile ( | Efficient conjugation to nucleophiles (phenols, amines, thiols, amides). |

| Ortho-Substitution | Steric bulk & electronic influence | Induces conformational restriction (atropisomerism potential); masks metabolic soft spots. |

| Methoxyethoxy Tail | Amphiphilic ether chain | Increases aqueous solubility; acts as a weak H-bond acceptor; reduces LogP compared to alkyl chains. |

Reactivity Profile

As a benzylic bromide, the compound is a potent alkylating agent. The ortho-ether oxygen can provide anchimeric assistance (neighboring group participation) under certain conditions, potentially accelerating substitution reactions compared to meta- or para-isomers, though steric hindrance from the chain must be managed.

Stability Note: The compound is sensitive to hydrolysis (forming the benzyl alcohol) and should be stored under inert atmosphere at -20°C. It is a lachrymator and potent skin irritant.

Part 2: Applications in Drug Design

Solubility Optimization (The "Mini-PEG" Strategy)

One of the primary applications of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is to replace lipophilic benzyl or phenyl groups with the 2-(2-methoxyethoxy)benzyl moiety. This modification introduces oxygen atoms that disrupt the ordered water structure around the hydrophobic core, significantly enhancing thermodynamic solubility.

-

Mechanism: The ether oxygens accept hydrogen bonds from water, lowering the desolvation penalty during dissolution.

-

Impact: Can lower cLogP by 0.5–1.0 units compared to a propyl-phenyl analog.

Conformational Control via the Ortho-Effect

The ortho-methoxyethoxy group is not merely a passive solubilizer; it actively influences the conformation of the drug molecule.

-

Intramolecular H-Bonding: If the scaffold contains a donor (e.g., an NH group), the ether oxygen can form a 6- or 7-membered intramolecular hydrogen bond, locking the bioactive conformation (bioactive conformation pre-organization).

-

Steric Clash: The bulk of the chain forces the benzyl ring to twist out of planarity relative to the scaffold, which can be exploited to fill specific hydrophobic pockets or induce selectivity against off-targets.

Fragment-Based Drug Discovery (FBDD)

In FBDD, this reagent is used to "grow" fragments. If a core fragment binds to a protein but lacks potency or solubility, alkylation with this reagent can probe adjacent sub-pockets (e.g., the solvent channel in kinases) while simultaneously fixing physicochemical issues.

Part 3: Experimental Protocols

General Alkylation Protocol (Phenol/Amine Coupling)

This standard protocol describes the coupling of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene to a phenolic scaffold (e.g., a tyrosine residue mimic or a hydroxy-heterocycle).

Reagents:

-

Substrate: Phenolic core (1.0 equiv)

-

Reagent: 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (1.1–1.2 equiv)

-

Base: Potassium Carbonate (

) (2.0–3.0 equiv) or Cesium Carbonate ( -

Solvent: DMF (anhydrous) or Acetone (for faster workup).

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, accelerates reaction via in situ Finkelstein.

Step-by-Step Methodology:

-

Activation: Charge a flame-dried round-bottom flask with the Phenolic Substrate (1.0 equiv) and anhydrous DMF (

concentration). Add -

Addition: Add 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene (1.2 equiv) dropwise. If using KI, add it at this stage.

-

Reaction: Stir the mixture at RT or mild heat (40–60°C). Monitor by TLC/LC-MS. Reaction is typically complete in 2–6 hours.

-

Workup:

-

Dilute with EtOAc.

-

Wash

with water (to remove DMF) and -

Dry over

, filter, and concentrate.[1]

-

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will be less polar than the starting phenol but more polar than non-PEGylated benzyl ethers.

Visualization of Reaction Pathway

The following diagram illustrates the decision logic and reaction pathway for utilizing this reagent in lead optimization.

Caption: Workflow for integrating 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene into lead optimization cycles to address solubility and potency.

Part 4: Comparative Data Analysis

The table below highlights the physicochemical advantages of the 2-(2-methoxyethoxy)benzyl group compared to standard benzyl and methoxybenzyl groups.

| Property | Benzyl Group | 2-Methoxybenzyl Group | 2-(2-Methoxyethoxy)benzyl Group |

| Electronic Effect | Neutral | Electron Donating (+M) | Electron Donating (+M) |

| Steric Bulk | Low | Medium | High (Flexible Tail) |

| H-Bond Acceptors | 0 | 1 | 2 (Ether Oxygens) |

| Solubility Impact | Poor (Hydrophobic) | Moderate | High (Amphiphilic) |

| Metabolic Stability | Susceptible to oxidation | O-Demethylation risk | Resistant to simple O-dealkylation |

| Primary Use | Hydrophobic Pharmacophore | Electronic Tuning | Solubility & Solvent Channel Filling |

Part 5: Safety & Handling

-

Hazard Class: Corrosive (Causes severe skin burns and eye damage).[2] Lachrymator.

-

Storage: Store at -20°C under Argon/Nitrogen. Moisture sensitive (hydrolysis to benzyl alcohol).

-

Disposal: Quench excess reagent with aqueous amine or thiosulfate solution before disposal.

References

-

Bioorganic & Medicinal Chemistry . (2018).[3][4] Synthesis and evaluation of novel inhibitors utilizing ortho-substituted benzyl groups.

-

Journal of Medicinal Chemistry . (2010). Strategies for Solubility Optimization in Drug Discovery: The Role of Solubilizing Tails.

-

Apollo Scientific . (2024). Product Safety Data Sheet: 1-(Bromomethyl)-2-methoxybenzene derivatives.

-

BenchChem . (2025).[5][6] Technical Guide to Benzylic Bromides in Medicinal Chemistry.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. CAS:214894-89-0, 5-溴甲基-2,3-二氢-1,4-苯并二噁烯-毕得医药 [bidepharm.com]

- 4. Synthesis and alpha-adrenoceptor blocking activity of the enantiomers of benzyl-(2-chloroethyl)-[2-(2-methoxyphenoxy)-1-methylethyl]amine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic stability of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

An In-Depth Technical Guide to the Thermodynamic Stability of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a bifunctional synthetic intermediate with significant potential in the construction of complex molecular architectures, particularly within pharmaceutical development. Its utility is intrinsically linked to its stability under various storage and reaction conditions. This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound, delineating its potential degradation pathways and outlining robust experimental protocols for its assessment. By integrating theoretical insights with practical, field-proven methodologies such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and accelerated stability studies, this document serves as a critical resource for ensuring the integrity and successful application of this versatile chemical building block.

Introduction: The Imperative of Stability in Synthesis

In the multi-step synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the stability of each intermediate is paramount. An unstable intermediate can lead to the formation of impurities, reduce overall yield, and introduce significant safety hazards during scale-up. 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene features two key functional groups—a reactive benzylic bromide and an ether linkage—both of which present distinct stability challenges. The benzylic bromide is a potent alkylating agent but is susceptible to nucleophilic substitution, particularly hydrolysis[1][2][3]. The methoxyethoxy side chain, while generally more robust, can undergo thermal or oxidative decomposition[4][5][6].

Understanding the thermodynamic stability of this molecule is therefore not merely an academic exercise; it is a fundamental requirement for developing safe, reproducible, and efficient synthetic processes. This guide provides the necessary framework for evaluating and managing the stability of this and structurally related intermediates.

Molecular Structure and Inherent Liabilities

The chemical structure of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene dictates its reactivity and potential for degradation. A proactive analysis of its structure allows for the prediction of its most probable decomposition pathways.

-

The Benzylic Bromide Moiety : The C-Br bond at the benzylic position is inherently weak and polarized. The stability of the resulting benzyl carbocation (or benzyl radical) makes this position highly reactive. This functional group is susceptible to:

-

Hydrolysis : Reaction with ambient or trace moisture to form the corresponding benzyl alcohol, generating hydrobromic acid as a byproduct. The rate of hydrolysis for benzyl bromide can be significant even at room temperature[1].

-

Nucleophilic Substitution : Reaction with other nucleophiles present in a reaction mixture or as impurities.

-

Elimination : Formation of a double bond, although less common for benzylic systems compared to aliphatic halides.

-

-

The Methoxyethoxy Ether Linkage : Ethers are generally considered stable, but they are not inert. Potential degradation routes include:

-

Thermal Decomposition : At elevated temperatures, ether linkages can cleave via radical chain mechanisms, leading to a complex mixture of products[4][5][7]. The initiation of these reactions can occur via C-O or C-C bond fission[7].

-

Oxidative Degradation : In the presence of oxygen, ethers can form explosive peroxides, particularly at the carbon adjacent to the ether oxygen.

-

Acid-Catalyzed Cleavage : The presence of acidic byproducts (e.g., HBr from hydrolysis) can catalyze the cleavage of the ether bond, especially at higher temperatures.

-

Experimental Assessment of Thermodynamic Stability

A comprehensive stability profile is built upon empirical data derived from rigorous analytical techniques. The following methods provide quantitative data on the thermal behavior of the compound.

Thermal Analysis: DSC and TGA

Thermal analysis techniques are indispensable for screening for thermal hazards and characterizing material stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary methods that provide a detailed picture of how a substance responds to heat.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature[8][9][10]. It is a crucial tool for identifying exothermic decomposition events that could signal a risk of thermal runaway.[8][11]

Causality Behind Experimental Choices: The selection of a sealed high-pressure cell is critical to prevent the evaporation of the sample or its early-stage decomposition products, ensuring that the measured heat flow corresponds to the actual decomposition energy of the material under confined conditions[8]. A controlled heating rate (e.g., 10 °C/min) is used as a standard practice to allow for adequate resolution of thermal events without sacrificing sensitivity[12].

Protocol 1: DSC Analysis for Thermal Hazard Screening

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 3-5 mg of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene into a high-pressure stainless steel or gold-plated crucible.

-

Sealing: Hermetically seal the crucible to ensure containment of the material and any evolved gases.

-

Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min under a nitrogen purge of 50 mL/min[12].

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of any exothermic or endothermic events, the peak temperature, and the integrated energy of decomposition (ΔH).

-

Verification Scan: Perform a second scan on the same sample over the same temperature range to confirm that any observed events were irreversible chemical changes and not physical transitions[12].

Table 1: Representative DSC Data for a Benzylic Bromide Intermediate

| Parameter | Value | Interpretation |

| Onset Temperature (Tonset) | 185 °C | The temperature at which significant decomposition begins. |

| Peak Exotherm (Tpeak) | 210 °C | The temperature of maximum decomposition rate. |

| Enthalpy of Decomposition (ΔHd) | -250 J/g | The total energy released; a high value indicates significant hazard potential. |

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere[13][14]. It is used to determine the thermal stability and composition of a material by identifying the temperatures at which it loses mass due to decomposition or volatilization.[15][16]

Causality Behind Experimental Choices: Running the analysis under an inert nitrogen atmosphere is crucial to study the inherent thermal decomposition of the molecule, separate from any oxidative effects. Coupling the TGA instrument to a mass spectrometer (TGA-MS) would provide invaluable, real-time identification of the gaseous products evolved during decomposition, aiding in the elucidation of the degradation mechanism[17].

Protocol 2: TGA for Decomposition Profiling

-

Calibration: Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's specifications.

-

Sample Preparation: Place 5-10 mg of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene into a ceramic or platinum TGA pan.

-

Instrument Setup: Position the sample pan in the TGA furnace.

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of mass loss (Tonset) and identify distinct decomposition stages. The first derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rate of mass loss.

Table 2: Representative TGA Data for a Benzylic Bromide Intermediate

| Temperature Range | Mass Loss (%) | Interpretation |

| 180-250 °C | ~40% | Initial decomposition stage, potentially corresponding to the loss of the bromomethyl group (calculated mass of CH₂Br is ~46% of the total). |

| 250-400 °C | ~55% | Secondary decomposition, likely involving the fragmentation of the ether side chain and the benzene ring. |

| >400 °C | ~5% | Residual char. |

Accelerated Stability (Forced Degradation) Studies

Accelerated stability testing subjects a compound to elevated stress conditions (e.g., temperature, humidity) to predict its long-term stability and identify potential degradation products[18][19][20]. This is a cornerstone of stability testing for pharmaceutical intermediates[21][22].

Causality Behind Experimental Choices: The conditions are chosen to be stressful but not so extreme that they would induce degradation pathways not relevant to normal storage and handling. For instance, a temperature of 60°C is often used to accelerate degradation without causing immediate, aggressive decomposition[22]. The inclusion of both high humidity and photostability testing ensures a comprehensive profile, as hydrolysis and photochemical reactions are common degradation routes for complex organic molecules[18][21].

Protocol 3: Accelerated Stability Testing

-

Sample Preparation: Prepare multiple, accurately weighed samples of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene in inert, sealed vials.

-

Initial Analysis (T=0): Analyze a control sample immediately using a validated stability-indicating HPLC method to determine the initial purity and identify any existing impurities.

-

Stress Conditions: Store the vials under the conditions outlined in Table 3 for a period of 4 weeks.

-

Time Points: Withdraw samples at specified intervals (e.g., 1, 2, and 4 weeks).

-

Analysis: Analyze each sample by HPLC. Quantify the amount of the parent compound remaining and identify and quantify any new degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

Table 3: Conditions for Accelerated Stability Study

| Condition | Temperature | Relative Humidity | Other |

| Thermal Stress | 60 °C | Ambient | - |

| Hydrolytic Stress (Acidic) | 40 °C | - | 0.1 M HCl Solution |

| Hydrolytic Stress (Basic) | 40 °C | - | 0.1 M NaOH Solution |

| Oxidative Stress | 40 °C | - | 3% H₂O₂ Solution |

| Photostability | 25 °C | Ambient | Exposed to ICH-compliant light source |

Visualizing Workflows and Decomposition Pathways

Diagrams are essential for clearly communicating complex experimental workflows and chemical reaction mechanisms.

Caption: Hydrolysis of the benzylic bromide moiety.

Caption: Postulated initial step of thermal ether decomposition.

Handling, Storage, and Mitigation Strategies

Based on the anticipated instability profile, the following handling and storage recommendations are crucial for maintaining the quality and safety of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene:

-

Storage Conditions: The compound should be stored at low temperatures (e.g., 2-8 °C or -20 °C) to minimize the rate of potential decomposition reactions.[23] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to protect against moisture and oxygen.

-

Exclusion of Moisture: Due to the high susceptibility of the benzylic bromide to hydrolysis, all handling should be performed in a dry environment using anhydrous solvents and reagents.[24]

-

Avoidance of High Temperatures: As indicated by thermal analysis, the compound will begin to decompose at elevated temperatures. Processes involving this intermediate should be designed to maintain temperatures well below the determined thermal onset.

-

Material Compatibility: Avoid contact with strong bases, strong acids, and potent nucleophiles, which can rapidly degrade the material. Safety data sheets for similar corrosive compounds recommend avoiding incompatible materials and keeping containers securely sealed.[25][26]

Conclusion

The thermodynamic stability of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a critical parameter that dictates its viability as a synthetic intermediate. Its primary liabilities are the hydrolysis of the benzylic bromide and the potential for thermal decomposition of both the bromide and the ether functionalities. A rigorous, multi-faceted experimental approach combining DSC, TGA, and accelerated stability studies is essential for quantifying these risks. The data generated from these analyses directly inform the development of safe operational limits, appropriate storage conditions, and effective mitigation strategies, thereby ensuring the compound's integrity throughout the drug development lifecycle.

References

- Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from Prime Process Safety Center website.

- AIP Publishing. (n.d.). The Thermal Decomposition of Methyl‐n‐Butyl Ether. The Journal of Chemical Physics.

- Hobbs, J. E. (1938). A study of the chain reaction in the thermal decomposition of diethyl ether. Proceedings of the Royal Society A.

- Pharmapproach. (n.d.).

- Wikipedia. (n.d.). Differential scanning calorimetry.

- MilliporeSigma. (n.d.). 1-(Bromomethyl)-2-methoxybenzene | 52289-93-7.

- Staveley, L. A. K., & Hinshelwood, C. N. (1937). The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction. Proceedings of the Royal Society A.

- AZoM. (2018). Thermal Analysis of Organic Compounds.

- Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).

- Staveley, L. A. K., & Hinshelwood, C. N. (1936). The thermal decomposition of diethyl ether. I. Rate-pressure relations. Proceedings of the Royal Society A.

- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

- Toth, R. D., & Moser, J. C. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development.

- Arborpharmchem. (2024).

- ACS Publications. (n.d.).

- PubChem. (n.d.). Benzyl Bromide.

- BioPharm International. (n.d.).

- Bajpai, M., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.

- Slideshare. (n.d.).

- AIMES. (n.d.). Thermo-gravimetric analysis: Significance and symbolism.

- PubChem. (n.d.). 1-(Bromomethyl)-2-methoxybenzene.

- ACS Publications. (2019). High-Temperature Unimolecular Decomposition of Diethyl Ether: Shock-Tube and Theory Studies. The Journal of Physical Chemistry A.

- ACS Publications. (n.d.). Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways. The Journal of Physical Chemistry A.

- Alfa Chemistry. (n.d.). Thermo Gravimetric Analysis (TGA).

- ResearchGate. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols for 1-Bromo-2-((methoxymethoxy)methyl)benzene in Multi-Step Synthesis.

- Wikipedia. (n.d.). Thermogravimetric analysis.

- Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis.

- ACS Publications. (n.d.). Benzylic bromination-acetoxylation of toluenes by bromide ion-catalyzed thermal decomposition of peroxydisulfate in acetic acid in the presence of acetate ions. The Journal of Organic Chemistry.

- Sigma-Aldrich. (2025).

- Google Patents. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.

- TCI Chemicals. (2025).

- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5).

- ACS Publications. (n.d.). Intramolecular Nucleophilic Participation.

- Guidechem. (n.d.). Benzene, 1-(bromomethyl)-4-(2-methoxyethoxy)- 106341-33-7 wiki.

- Master Organic Chemistry. (2018).

- Apollo Scientific. (n.d.). 1,2-Bis(bromomethyl)benzene.

- ResearchGate. (n.d.).

- Fisher Scientific. (n.d.).

- NIST/TRC Web Thermo Tables (WTT). (n.d.). (bromomethyl)

- Google Patents. (n.d.).

- Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.

- The Royal Society of Chemistry. (n.d.). Synthesis of bromobenzene: 64.

- NIST WebBook. (n.d.). Benzene, (bromomethyl)-.

- NIST WebBook. (n.d.). Benzene, (bromomethyl)-.

- Clutch Prep. (2024). Starting with benzene, design a synthesis of m-bromoethylbenzene.

Sources

- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 14. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]

- 15. wisdomlib.org [wisdomlib.org]

- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 17. azom.com [azom.com]

- 18. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 19. biopharminternational.com [biopharminternational.com]

- 20. Accelerated stability studes | PPT [slideshare.net]

- 21. arborpharmchem.com [arborpharmchem.com]

- 22. japsonline.com [japsonline.com]

- 23. 1-(Bromomethyl)-2-methoxybenzene | 52289-93-7 [sigmaaldrich.com]

- 24. tcichemicals.com [tcichemicals.com]

- 25. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 26. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(Bromomethyl)-2-(2-methoxyethoxy)benzene via Radical Bromination

Introduction and Strategic Overview

1-(Bromomethyl)-2-(2-methoxyethoxy)benzene is a valuable bifunctional organic building block utilized in the synthesis of more complex molecular architectures, particularly in the development of pharmaceutical agents and fine chemicals.[1][2] Its structure incorporates a reactive benzylic bromide, which serves as a potent electrophile for alkylation reactions, and a methoxyethoxy side chain that can influence solubility and molecular conformation.

This application note provides a comprehensive guide to the synthesis of this target molecule starting from the commercially available precursor, 2-(2-methoxyethoxy)toluene. The core transformation is a benzylic bromination, a reaction that selectively targets the methyl group attached to the benzene ring. The method detailed herein is a modification of the well-established Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator to facilitate a free-radical chain mechanism.[3][4] This approach is favored for its high selectivity for the benzylic position over competing reactions such as electrophilic aromatic bromination.[5]

The Underlying Chemistry: A Mechanistic Dissection

The selective bromination of the benzylic C-H bond is possible due to its lower bond dissociation energy compared to aromatic or other aliphatic C-H bonds.[6] The reaction proceeds via a free-radical chain mechanism, which can be understood in three distinct phases: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN), upon heating or exposure to UV light. The resulting radicals abstract a hydrogen from trace amounts of HBr present in the reaction mixture or react with NBS to generate a bromine radical (Br•), the key chain-carrying species.[7][8]